molecular formula C12H13FO B13943226 1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro-

1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro-

Cat. No.: B13943226
M. Wt: 192.23 g/mol
InChI Key: NAEXNBJRZGXWOQ-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis may begin with a naphthalene derivative.

    Functional Group Introduction: Introduction of the ethyl and fluoro groups can be achieved through electrophilic aromatic substitution reactions.

    Cyclization: The formation of the 1(2H)-naphthalenone structure may involve cyclization reactions under acidic or basic conditions.

    Reduction: The final step may include reduction reactions to obtain the 3,4-dihydro- form.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Further reduction to fully saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized ketones, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- involves its interaction with molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Naphthalenone: The parent compound without ethyl and fluoro substituents.

    7-Ethyl-1(2H)-Naphthalenone: A similar compound with only the ethyl substituent.

    5-Fluoro-1(2H)-Naphthalenone: A similar compound with only the fluoro substituent.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

7-ethyl-5-fluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H13FO/c1-2-8-6-10-9(11(13)7-8)4-3-5-12(10)14/h6-7H,2-5H2,1H3

InChI Key

NAEXNBJRZGXWOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CCCC2=O)C(=C1)F

Origin of Product

United States

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